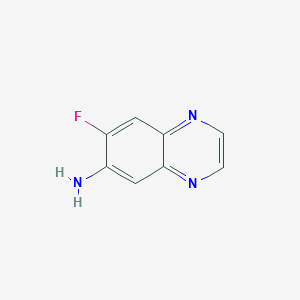

7-Fluoroquinoxalin-6-amine

Description

Overview of Quinoxaline (B1680401) Scaffolds in Advanced Chemical Research

Quinoxalines, a class of aromatic heterocyclic compounds composed of a fused benzene (B151609) and pyrazine (B50134) ring, have garnered substantial interest in advanced chemical research. rsc.orgtandfonline.commtieat.org This structural motif is present in a variety of natural products and serves as a privileged scaffold in medicinal chemistry. mtieat.org The unique physicochemical and biological properties of quinoxalines have led to their use as versatile building blocks for the synthesis of novel and complex heterocyclic systems. tandfonline.commtieat.org

The applications of quinoxaline derivatives are extensive and diverse. In medicinal chemistry, they are integral to the development of a wide range of therapeutic agents. rsc.orgbenthamdirect.com Furthermore, the quinoxaline scaffold is utilized in materials science for creating dyes, fluorescent materials, and organic sensitizers for applications like dye-sensitized solar cells (DSSCs) and polymeric optoelectronic materials. rsc.org The electron-deficient nature of several positions on the quinoxaline ring system makes it susceptible to nucleophilic attack, a property that is heavily exploited in its functionalization. rsc.org The continuous development of new synthetic strategies, including greener methods, aims to produce these valuable scaffolds more efficiently and sustainably. mtieat.orgbenthamdirect.com

Significance of Fluorine Substitution in Heterocyclic Systems

The strategic incorporation of fluorine atoms into heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. tandfonline.comnumberanalytics.com The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.comresearchgate.net This is attributed to fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. tandfonline.com

In the context of drug discovery, fluorination can lead to significant improvements in a molecule's pharmacokinetic and pharmacodynamic profile. chim.it Key advantages include enhanced metabolic stability, which can increase a drug's half-life, and improved lipophilicity, which can affect membrane permeability and bioavailability. tandfonline.comrsc.org The strong electron-withdrawing nature of fluorine can also modulate the acidity or basicity of nearby functional groups, potentially improving a molecule's binding affinity to its biological target. tandfonline.comchim.it It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com Beyond pharmaceuticals, fluorinated heterocycles are crucial in materials science for developing novel materials with unique optical and electronic properties, such as those used in organic light-emitting diodes (OLEDs). numberanalytics.com

Contextualization of 7-Fluoroquinoxalin-6-amine within Current Research Paradigms

This compound (CAS No. 920034-10-2) is a specific example of a fluorinated quinoxaline that embodies the principles outlined above. While extensive research dedicated solely to this compound is not widely published, its structural features place it firmly within current research paradigms that utilize functionalized heterocyclic building blocks. It is primarily regarded as a valuable synthetic intermediate for the creation of more complex molecules.

The research landscape for related compounds provides a clear context for the utility of this compound. For instance, studies on 6-aminoquinoxalines derived from 6-fluoroquinoxalines have been conducted to develop potent enzyme inhibitors. Similarly, the synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides has been explored for developing compounds with potential applications in oncology. nih.gov Furthermore, the related compound 7-fluoroquinoxalin-6-ylhydrazine has been used in the synthesis of novel pyrazole (B372694) derivatives. researchgate.net These examples highlight a clear research trend: the use of fluorinated amino-quinoxalines as scaffolds to be further elaborated into molecules with specific biological or material functions. The strategic placement of the fluorine atom and the amino group on the quinoxaline core provides two distinct points for chemical modification, allowing for the systematic development of compound libraries for screening.

Research Objectives and Scope of Investigation for this compound

The primary research objective for a compound like this compound is its utilization as a key intermediate in the synthesis of novel, high-value chemical entities. The scope of investigation would be multi-faceted, encompassing synthesis, derivatization, and application-focused studies.

Key Research Objectives would likely include:

Development of Optimized Synthesis: Establishing efficient and scalable synthetic routes to produce high-purity this compound.

Derivatization and Library Synthesis: Using the amine and the fluoro-substituted ring as handles for a variety of chemical transformations. This would involve reactions such as N-acylation, N-arylation, and nucleophilic aromatic substitution to generate a diverse library of derivatives.

Medicinal Chemistry Exploration: Incorporating the 7-amino-6-fluoroquinoxaline scaffold into molecules designed to interact with specific biological targets. Based on the activities of related quinoxalines, these could include protein kinase inhibitors, antibacterial agents, or antiviral compounds. mdpi.comresearchgate.net

Materials Science Applications: Investigating the incorporation of this moiety into conjugated polymers or small molecules for use in organic electronics. The electronic properties conferred by the fluorinated quinoxaline system could be explored for applications in OLEDs or organic photovoltaics.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 920034-10-2 |

| Molecular Formula | C₈H₆FN₃ |

| Molecular Weight | 163.15 g/mol |

| IUPAC Name | this compound |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 6-aminoquinoxalines |

| 6-fluoroquinoxaline |

| 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides |

| 7-fluoroquinoxalin-6-ylhydrazine |

| Pyrazole |

| 7-fluoroquinoxalin-2(1H)-one |

| 4-fluorobenzene-1,2-diamine |

Structure

3D Structure

Properties

IUPAC Name |

7-fluoroquinoxalin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSNXDWTKWAURG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=N1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669241 | |

| Record name | 7-Fluoroquinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920034-10-2 | |

| Record name | 7-Fluoroquinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of 7 Fluoroquinoxalin 6 Amine

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure of 7-Fluoroquinoxalin-6-amine. By employing various functionals and basis sets, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory Applications

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. For this compound, the energy and spatial distribution of these orbitals dictate its behavior as an electron donor or acceptor.

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. Theoretical calculations for quinoxaline (B1680401) derivatives suggest that the HOMO and LUMO levels are typically delocalized over the molecular backbone. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.75 |

| LUMO | -2.98 |

Note: The data in this table is illustrative and based on typical values for similar quinoxaline derivatives.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in this compound can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps are invaluable for identifying the electrophilic and nucleophilic sites within the molecule. The MEP surface displays regions of varying electrostatic potential, where red indicates electron-rich areas (negative potential) and blue signifies electron-deficient areas (positive potential).

For this compound, the nitrogen atoms of the quinoxaline ring and the amine group are expected to be electron-rich regions, susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms and the fluorine atom are likely to be electron-deficient, making them prone to nucleophilic interactions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is essential to identify its most stable three-dimensional structure. By systematically rotating the bonds, particularly around the amine group, the potential energy surface can be mapped to locate the global energy minimum, which corresponds to the most stable conformer.

Molecular Dynamics (MD) simulations offer a dynamic perspective of the molecule's behavior over time. These simulations can provide insights into the flexibility of the molecule and the stability of its various conformations in different environments, such as in solution. MD simulations have been utilized to explore low-energy configurations of similar heterocyclic compounds. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum chemical calculations has become a reliable tool in structural elucidation. For this compound, predicting the 1H, 13C, 15N, and 19F NMR chemical shifts is crucial. The accuracy of these predictions has significantly improved with the development of advanced computational methods. nih.govresearchgate.net The chemical shifts are highly sensitive to the electronic environment of each nucleus.

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (amine) | 5.2 |

| C6 | 140.1 |

| C7 | 155.8 (JC-F = 245 Hz) |

Note: The data in this table is hypothetical and presented to illustrate the output of such computational studies.

Vibrational Frequency Analysis (IR/Raman)

Theoretical vibrational frequency calculations are instrumental in assigning the absorption bands observed in infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes of this compound, including the frequencies and intensities of the corresponding spectral peaks. These calculations are often performed on the optimized geometry of the molecule. The analysis of vibrational spectra provides a detailed picture of the molecular structure and bonding. researchgate.net

Key predicted vibrational frequencies would include the N-H stretching of the amine group, C-F stretching, and the characteristic aromatic C-H and C=C stretching modes of the quinoxaline ring system.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|---|

| -NH2 | Symmetric Stretch | 3450 |

| -NH2 | Asymmetric Stretch | 3550 |

| C-F | Stretch | 1250 |

| Aromatic C-H | Stretch | 3050-3100 |

Note: This data is illustrative of the types of results obtained from vibrational frequency analysis.

UV-Vis Absorption and Emission Spectra Calculations

The study of a molecule's interaction with ultraviolet and visible light is crucial for understanding its electronic properties. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the UV-Vis absorption and emission spectra of molecules like this compound.

These calculations can determine the wavelengths of maximum absorption (λmax) and emission, which correspond to electronic transitions between different molecular orbitals. The calculations would typically involve optimizing the ground state geometry of the molecule and then computing the energies of its excited states. The results are often presented in a table comparing the calculated absorption and emission wavelengths with experimental data, if available. The nature of the electronic transitions, such as n → π* or π → π*, can also be elucidated.

A hypothetical data table for such calculations might look like this:

| Transition | Calculated Absorption Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | Data not available | Data not available | Data not available |

| S0 → S2 | Data not available | Data not available | Data not available |

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational Transition State Theory is a vital tool for understanding the kinetics and mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states.

The energy of the transition state is of particular interest as it determines the activation energy of the reaction, which in turn governs the reaction rate. Computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is invaluable for predicting how the molecule might react under different conditions and for designing new synthetic pathways.

A representative data table for a hypothetical reaction could include:

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) |

| Step 1 | Data not available | Data not available | Data not available | Data not available |

| Step 2 | Data not available | Data not available | Data not available | Data not available |

Quantum Chemical Studies of Reactivity Descriptors

Quantum chemical calculations can provide a wealth of information about the reactivity of this compound through the calculation of various reactivity descriptors. These descriptors are derived from the molecule's electronic structure and can predict its behavior in chemical reactions.

Key reactivity descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Chemical Hardness and Softness: These properties describe the molecule's resistance to changes in its electron distribution.

Electronegativity and Electrophilicity Index: These descriptors quantify the molecule's ability to attract electrons.

These values are typically calculated using Density Functional Theory (DFT) and are presented in a tabular format.

| Descriptor | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electronegativity (χ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Intermolecular Interaction Analysis (e.g., π-π Stacking, Hydrogen Bonding)

The way in which molecules of this compound interact with each other and with other molecules is crucial for understanding its physical properties, such as its melting point, boiling point, and solubility. Computational methods can be used to analyze these intermolecular interactions in detail.

For this compound, key interactions would likely include:

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the nitrogen atoms in the quinoxaline ring and the fluorine atom can act as hydrogen bond acceptors.

π-π Stacking: The aromatic quinoxaline ring system can participate in π-π stacking interactions with other aromatic molecules.

Computational techniques such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be used to identify and quantify these interactions. The strength of these interactions can also be calculated.

A summary of these interactions could be presented as follows:

| Interaction Type | Interacting Atoms/Groups | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bonding | Data not available | Data not available |

| π-π Stacking | Data not available | Data not available |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 7-Fluoroquinoxalin-6-amine in solution. A suite of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments are employed to establish through-bond and through-space atomic correlations.

Multi-dimensional NMR experiments are indispensable for the complete and unambiguous assignment of the proton and carbon signals of this compound. nih.govnih.gov

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the scalar coupling network between adjacent protons. For this compound, this would primarily show correlations between the protons on the quinoxaline (B1680401) ring, aiding in their definitive assignment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. It is crucial for assigning the protonated carbons of the quinoxaline core.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum is key to identifying the full carbon skeleton by showing correlations between protons and carbons over two to three bonds. This allows for the assignment of quaternary (non-protonated) carbons, such as C-6, C-7, C-4a, and C-8a, based on their correlations with nearby protons. For instance, the proton at C-5 would be expected to show an HMBC correlation to C-4a, C-6, and C-7.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing information about the molecule's conformation. biophysics.org For a planar system like quinoxaline, NOESY can help confirm assignments by showing correlations between protons on adjacent rings or between substituents and the core structure.

The combined data from these experiments allow for a complete and confident assignment of all ¹H and ¹³C chemical shifts.

Table 1: Hypothetical ¹H and ¹³C NMR Assignments for this compound in DMSO-d₆ Illustrative data based on known quinoxaline derivatives.

| Position | Atom | Predicted Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H to ¹³C) |

| 2 | C-H | ~8.75 | C-3, C-4, C-8a |

| 3 | C-H | ~8.78 | C-2, C-4a |

| 5 | C-H | ~7.60 | C-4a, C-6, C-7 |

| 6 | C | ~135.0 | H-5, H-8 |

| 7 | C | ~148.0 (¹JCF ≈ 245 Hz) | H-5, H-8 |

| 8 | C-H | ~7.55 | C-4a, C-6, C-7 |

| 4a | C | ~140.0 | H-3, H-5, H-8 |

| 8a | C | ~141.0 | H-2, H-5, H-8 |

| NH₂ | N-H | ~5.50 | C-5, C-6, C-7 |

While solution-state NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) spectroscopy offers insight into its structure in the solid phase. nih.gov This is particularly valuable for identifying and characterizing different crystalline forms (polymorphism) or the presence of amorphous content, which can have significant impacts on the material's properties. By using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), ssNMR can detect distinct signals for atoms in different chemical environments. marquette.edu For this compound, different polymorphs would likely exhibit variations in their ¹³C and ¹⁹F chemical shifts due to differences in crystal packing and intermolecular interactions. researchgate.net

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. wikipedia.org The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in strong signal receptivity. wikipedia.org The chemical shift of the fluorine atom is extremely sensitive to its local electronic environment. biophysics.org

Table 2: Predicted ¹⁹F NMR Data for this compound Illustrative data based on fluorinated aromatic compounds.

| Parameter | Predicted Value |

| Chemical Shift (δ, ppm vs CFCl₃) | -130 to -150 ppm |

| Coupling to H-8 (³JHF) | ~8-10 Hz |

| Coupling to H-5 (⁴JHF) | ~4-6 Hz |

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent molecule and its fragments, which allows for the calculation of its elemental formula. For this compound (C₈H₆FN₃), HRMS would provide a measured mass with high accuracy (typically within 5 ppm), confirming its molecular formula.

Furthermore, by inducing fragmentation (e.g., through electron ionization or collision-induced dissociation), the resulting mass spectrum reveals a fragmentation pattern that serves as a molecular fingerprint. miamioh.edu Analysis of these fragments helps to confirm the structure assembled from NMR data. A plausible fragmentation pathway for this compound would likely involve the characteristic loss of HCN from the pyrazine (B50134) ring, a common fragmentation mode for quinoxaline derivatives. sapub.orgarkat-usa.org

Table 3: Plausible HRMS Fragmentation for this compound (C₈H₆FN₃)

| m/z (calculated) | Formula | Possible Fragment Identity |

| 163.0546 | [C₈H₆FN₃]⁺ | Molecular Ion (M⁺) |

| 136.0468 | [C₇H₄FN₂]⁺ | [M - HCN]⁺ |

| 116.0411 | [C₇H₄FN]⁺ | [M - N₂H]⁺ |

| 109.0390 | [C₆H₃FN]⁺ | [M - HCN - HCN]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. mdpi.com For this compound, the spectra would show characteristic absorption or scattering bands corresponding to specific vibrational modes.

N-H vibrations: The primary amine (-NH₂) group would give rise to characteristic symmetric and asymmetric stretching bands in the 3300-3500 cm⁻¹ region of the IR spectrum. N-H bending (scissoring) vibrations would be observed around 1600-1650 cm⁻¹.

Aromatic C-H and C=C/C=N vibrations: Aromatic C-H stretching bands typically appear just above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the quinoxaline ring system are expected in the 1450-1620 cm⁻¹ range. nih.gov

C-F vibration: A strong absorption band corresponding to the C-F bond stretch is expected in the 1200-1300 cm⁻¹ region.

The combination of IR and Raman spectra provides a comprehensive vibrational profile, or "molecular fingerprint," that is unique to the compound's structure.

Table 4: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| N-H Bend | 1600 - 1650 | IR |

| Aromatic C=C and C=N Stretch | 1450 - 1620 | IR, Raman |

| C-F Stretch | 1200 - 1300 | IR |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | IR |

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination and Crystal Packing Analysis

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction (XRD). mdpi.com Provided that a suitable single crystal of this compound can be grown, XRD analysis can determine the precise spatial arrangement of every atom in the molecule and in the crystal lattice. tandfonline.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques used to investigate the photophysical properties of molecules like this compound. These methods provide insights into the electronic transitions within the molecule, its behavior upon absorbing light, and its potential for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photoinitiators.

The electronic absorption spectra of quinoxaline derivatives are typically characterized by multiple absorption bands in the UV-visible region. scholaris.caacs.org Generally, intense absorption bands observed at shorter wavelengths (e.g., 250–300 nm) are attributed to π–π* transitions of the aromatic system. scholaris.ca Another set of bands at longer wavelengths (e.g., 350–400 nm) can be ascribed to n–π* electronic transitions involving the nitrogen atoms of the pyrazine ring. scholaris.ca The exact position (λmax) and intensity (molar absorption coefficient, ε) of these bands are highly sensitive to the molecular structure, including the nature and position of substituents on the quinoxaline core, as well as the solvent used for analysis. acs.orgmdpi.com For instance, the introduction of electron-donating or electron-accepting groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. acs.orgmdpi.com

Fluorescence spectroscopy measures the light emitted by a molecule as it returns to its electronic ground state from an excited state. Quinoxaline derivatives are known to be fluorescent, often emitting light in the blue to red region of the visible spectrum. scholaris.cad-nb.info The emission properties, including the emission maximum (λem), fluorescence quantum yield (ΦF), and excited-state lifetime (τ), are crucial for understanding the de-excitation pathways. These properties are influenced by factors such as molecular rigidity, the degree of conjugation, and intramolecular charge transfer (ICT) character. scholaris.ca Modifications to the quinoxaline skeleton can tune the emission color and efficiency, making these compounds versatile for optoelectronic applications. d-nb.info

While specific experimental data for this compound is not detailed in the available literature, the general photophysical properties can be inferred from studies on related derivatives. The table below presents representative spectroscopic data for various substituted quinoxaline compounds to illustrate the typical values obtained.

| Compound Class | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | ΦF | Reference |

| Phenyl-substituted Quinoxaline | THF | 364 | Not Reported | 421 | Not Reported | scholaris.ca |

| Biphenyl-substituted Quinoxaline | THF | 371 | Not Reported | 425 | Not Reported | scholaris.ca |

| Imidazo[1,2-a]pyridinium-Quinoxaline | Ethyl Acetate (B1210297) | ~400 | ~3000-4000 | 447, 477, 511 | Not Reported | mdpi.com |

| Dicyanomethylene-Thiazolidinone Quinoxaline | Not Specified | 300-750 (Broad) | Not Reported | Not Reported | Not Reported | d-nb.info |

This table is illustrative and contains data for various quinoxaline derivatives, not this compound itself, to demonstrate the range of observed photophysical properties.

Chiroptical Spectroscopic Methods for Chiral Derivatives (if applicable)

Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are essential for characterizing the three-dimensional structure of chiral molecules. Should a chiral center be introduced to the this compound scaffold, for instance, by attaching a chiral substituent or by creating a stereogenic center, these techniques would be indispensable for confirming the enantiomeric purity and determining the absolute configuration of the resulting derivatives.

Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (ΔA) against wavelength. The resulting signals, known as Cotton effects, can be positive or negative and provide a unique fingerprint of the molecule's stereochemistry. The sign and intensity of Cotton effects are directly related to the spatial arrangement of atoms and chromophores around the stereocenter. mdpi.comproquest.com

While no studies specifically report on chiral derivatives of this compound, research on other chiral quinoxaline systems demonstrates the utility of CD spectroscopy in this chemical class. For example, studies on steroidal quinoxalines, synthesized by condensing various diaminobenzenes with a chiral steroid, have shown that the substituent groups on the quinoxaline ring significantly influence the chiroptical properties. mdpi.comproquest.comresearchgate.net In these cases, positive Cotton effects in the CD spectra were correlated with a specific (P) helicity of the molecular structure. mdpi.comproquest.com The presence of different substituents, such as methyl or chloro groups, altered the CD signals, highlighting the technique's sensitivity to subtle structural changes. mdpi.com

Therefore, if chiral derivatives of this compound were to be synthesized, CD spectroscopy would be a critical tool for:

Confirming Chirality: The presence of a non-zero CD signal would confirm the synthesis of a chiral, non-racemic compound.

Assigning Absolute Configuration: By comparing experimental CD spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), the absolute configuration (R/S) of the stereocenters could be determined. rsc.org

Studying Conformation: CD spectroscopy can provide information about the preferred conformation of molecules in solution, as different conformers often exhibit distinct CD spectra.

These analyses provide foundational guidelines for understanding the stereochemical and chiral properties of novel quinoxaline-based molecules. mdpi.com

Reactivity Profile and Functional Group Transformations of 7 Fluoroquinoxalin 6 Amine

Reactions at the Amine Functionality (C-6 Position)

The primary aromatic amine at the C-6 position of 7-Fluoroquinoxalin-6-amine is a key site for various chemical modifications, enabling the synthesis of a wide array of derivatives.

Acylation and Alkylation Reactions

The amine group readily undergoes acylation and alkylation reactions, providing routes to amides and more substituted amines, respectively.

Acylation: Acylation of the amine is a common transformation. For instance, the reaction of this compound with an acylating agent such as acetic anhydride (B1165640) leads to the formation of the corresponding acetamide (B32628) derivative. This reaction typically proceeds under standard acylation conditions.

| Product Name | CAS Number | Molecular Formula | Average Mass ( g/mol ) | Monoisotopic Mass ( g/mol ) |

| N-(7-Fluoroquinoxalin-6-yl)acetamide | 920034-11-3 | C10H8FN3O | 205.192 | 205.06514 |

Table 1: Chemical details of N-(7-Fluoroquinoxalin-6-yl)acetamide. epa.gov

Alkylation: The amine functionality can also be alkylated using various alkylating agents like alkyl halides. The degree of alkylation, whether mono- or poly-alkylation, can often be controlled by the reaction conditions and the stoichiometry of the reactants. For instance, methylation can be achieved using methyl iodide.

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted to a diazonium salt through diazotization. This is typically achieved by treating the amine with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br), cyano (-CN), and hydroxyl (-OH) groups, using the corresponding copper(I) salts as catalysts. wikipedia.orgorganic-chemistry.org This provides a powerful method for introducing diverse functionalities at the C-6 position, which might be difficult to achieve through direct substitution methods. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

| Reaction Type | Reagents | Product Functional Group |

| Chlorination | CuCl | -Cl |

| Bromination | CuBr | -Br |

| Cyanation | CuCN | -CN |

| Hydroxylation | Cu2O, H2O | -OH |

Table 2: Examples of Sandmeyer reactions on aryl diazonium salts.

Metal-Catalyzed Amination and Amidation Reactions

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a powerful method for forming carbon-nitrogen bonds. wikipedia.org While typically used to form aryl amines from aryl halides, the amine group of this compound can potentially react with aryl halides or triflates to form diarylamines. This reaction has become a cornerstone in organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. Bidentate phosphine (B1218219) ligands like BINAP and DPPF have been shown to be effective in many cases. wikipedia.org

Reactions Involving the Fluorine Atom (C-7 Position)

The fluorine atom at the C-7 position is another key reactive site, primarily participating in nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the quinoxaline (B1680401) ring system activates the C-F bond towards nucleophilic aromatic substitution (SNAr). In this reaction, the fluorine atom acts as a leaving group and is displaced by a nucleophile. The rate and regioselectivity of SNAr reactions are influenced by the nature of the nucleophile and the electronic properties of the aromatic ring. Fluorine is often a good leaving group in SNAr reactions due to the high electronegativity of the fluorine atom, which polarizes the C-F bond and facilitates nucleophilic attack. Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) would be expected to yield the corresponding 7-methoxy derivative.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-F bond, although generally strong, can participate in various transition metal-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. To facilitate these reactions, the fluorine atom might first need to be converted to a more reactive leaving group like bromide, iodide, or triflate.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (boronic acid or ester) with an aryl halide or triflate. organic-chemistry.org For this compound, after conversion of the fluoro group to a more suitable leaving group, this reaction would enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-7 position.

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction could be employed to introduce alkenyl substituents at the C-7 position of a suitably functionalized 7-halo-6-aminoquinoxaline derivative.

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.netlibretexts.orgnih.govwikipedia.org It provides a direct route to the synthesis of arylalkynes. For the 7-halo-6-aminoquinoxaline scaffold, the Sonogashira coupling would allow for the introduction of various alkynyl groups at the C-7 position. The reaction is typically carried out under mild conditions with an amine base. researchgate.net

Buchwald-Hartwig Amination: This versatile palladium-catalyzed reaction can also be used to form C-N bonds at the C-7 position. wikipedia.org By reacting a 7-halo-6-aminoquinoxaline derivative with a primary or secondary amine, a new amino substituent can be introduced at the C-7 position.

| Coupling Reaction | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Organoboron compound | C-C |

| Heck | Alkene | C-C (alkenyl) |

| Sonogashira | Terminal alkyne | C-C (alkynyl) |

| Buchwald-Hartwig | Amine | C-N |

Table 3: Overview of transition metal-catalyzed cross-coupling reactions applicable at the C-7 position.

Reactivity of the Quinoxaline Heterocyclic Ring

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene portion of the this compound ring is activated towards electrophilic aromatic substitution (EAS) by the potent electron-donating amino group at the C-6 position. This activation is somewhat tempered by the electron-withdrawing pyrazine (B50134) ring and the electronegative fluorine atom at C-7. In EAS reactions, the regioselectivity is dictated by the directing effects of the substituents.

Considering the combined effects:

Amino group (-NH₂) at C-6: Strongly activating, ortho-, para-directing. It strongly favors substitution at C-5 and C-7. Since C-7 is already substituted with fluorine, the primary site of activation is C-5.

Fluoro group (-F) at C-7: Deactivating via induction, but ortho-, para-directing via resonance. It directs towards C-6 (already substituted) and C-8.

Pyrazine Ring: Electron-withdrawing and deactivating towards the benzene ring.

The dominant directing influence is the amino group. Therefore, electrophilic attack is most likely to occur at the C-5 position, which is ortho to the amino group and meta to the fluoro group. The C-8 position is also a potential site, being ortho to the fluorine and influenced by the pyrazine nitrogen, but attack at C-5 is generally favored due to the stronger activation from the amino group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, in nitration reactions, the nitronium ion (NO₂⁺) would be directed to the C-5 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophile (E⁺) | Primary Substitution Product | Key Directing Influence |

| NO₂⁺ (Nitration) | 5-Nitro-7-fluoroquinoxalin-6-amine | Amino group at C-6 |

| Br⁺ (Bromination) | 5-Bromo-7-fluoroquinoxalin-6-amine | Amino group at C-6 |

| SO₃ (Sulfonation) | 6-Amino-7-fluoroquinoxaline-5-sulfonic acid | Amino group at C-6 |

It is important to note that under strongly acidic conditions, such as those used for nitration or sulfonation, the basic amino group can be protonated to form an ammonium (B1175870) salt (-NH₃⁺). This protonated group is strongly deactivating and meta-directing, which would drastically alter the reactivity and direct the incoming electrophile to the C-8 position. To avoid this, the amino group is often protected, for example, by acetylation to form an acetamido group, which is still activating and ortho-, para-directing but less prone to protonation.

Functionalization at the Pyrazine Ring

The pyrazine ring of the quinoxaline system is inherently electron-deficient due to the presence of two nitrogen atoms. This property makes it resistant to electrophilic attack but susceptible to nucleophilic attack, especially if a leaving group is present.

Direct C-H functionalization of the pyrazine ring (at C-2 and C-3) in this compound is challenging. However, one of the most common reactions involving the pyrazine nitrogen atoms is N-oxidation . Oxidation of one or both nitrogen atoms in the pyrazine ring can significantly alter the molecule's reactivity.

The formation of quinoxaline N-oxides, and particularly quinoxaline 1,4-dioxides, activates the C-2 and C-3 positions of the pyrazine ring towards nucleophilic substitution. nih.gov The presence of the N-oxide group increases the electrophilicity of these carbon atoms. For example, if this compound were converted to its 1,4-dioxide derivative, the C-2 and C-3 positions would become susceptible to attack by various nucleophiles.

A general approach involves:

N-Oxidation: Treating the quinoxaline with an oxidizing agent like hydrogen peroxide in acetic acid or with more modern reagents like a complex of hypofluorous acid with acetonitrile (B52724) can yield the corresponding N-oxide or di-N-oxide. nih.gov

Nucleophilic Substitution: The resulting N-oxide can then react with nucleophiles. If a halogen were present at the C-2 or C-3 position, it could be readily displaced by amines, alkoxides, or other nucleophiles. nih.gov

While direct functionalization of the C-H bonds at C-2 and C-3 is difficult, radical-mediated reactions can sometimes be employed for C-H functionalization of such electron-deficient heterocycles. nih.gov

Oxidation and Reduction Reactions of the Quinoxaline Core

The quinoxaline core can undergo both oxidation and reduction reactions, targeting either the pyrazine ring or the entire heterocyclic system.

Oxidation: As mentioned previously, the primary oxidation reaction for the quinoxaline core is the oxidation of the pyrazine nitrogen atoms to form N-oxides. acs.org The formation of quinoxaline 1,4-dioxides is a key transformation that not only changes the electronic properties of the molecule but is also a structural motif found in various biologically active compounds. nih.gov The reaction is typically carried out using peroxy acids or other strong oxidizing agents. The electron-donating groups on the benzene ring of this compound would facilitate this oxidation compared to an unsubstituted quinoxaline.

Reduction: The pyrazine ring of the quinoxaline system can be reduced. Catalytic hydrogenation, for instance, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), can reduce the pyrazine ring to a 1,2,3,4-tetrahydroquinoxaline. This reaction effectively saturates the heterocyclic part of the molecule, converting the aromatic pyrazine into a non-aromatic diamine structure.

The specific conditions of the reduction (catalyst, pressure, temperature, solvent) would determine the extent of reduction and whether other functional groups (like a nitro group, if present from a prior EAS reaction) are also reduced. For this compound, a standard catalytic hydrogenation would likely yield 7-fluoro-1,2,3,4-tetrahydroquinoxalin-6-amine.

Table 2: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagents | Product Type |

| Oxidation | H₂O₂, CH₃COOH or HOF·CH₃CN | This compound N-oxide or 1,4-dioxide |

| Reduction | H₂, Pd/C or PtO₂ | 7-Fluoro-1,2,3,4-tetrahydroquinoxalin-6-amine |

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic studies specifically on this compound are not widely available in the public literature. Such studies are typically conducted in the context of specific drug development programs or detailed mechanistic investigations and may not be broadly published.

However, general principles of physical organic chemistry allow for qualitative predictions.

Kinetics: The rate of electrophilic aromatic substitution on the benzene moiety would be significantly faster than that of unsubstituted benzene due to the activating -NH₂ group. The reaction rate would, however, be slower than that of aniline (B41778) because of the deactivating effects of the fused pyrazine ring and the fluorine atom. Kinetic studies would likely focus on measuring the relative rates of substitution at different positions to quantify the directing effects of the substituents. For instance, comparing the rate of nitration at C-5 versus C-8 would provide quantitative insight into the competing directing effects.

Thermodynamics: Thermodynamic studies would focus on the relative stability of reactants, intermediates (such as the sigma complex in EAS), and products. The formation of the aromatic quinoxaline system is thermodynamically favorable. Reactions that disrupt this aromaticity, such as the initial step of EAS or addition reactions to the pyrazine ring, would have a significant activation energy barrier.

Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for estimating the thermodynamics and kinetics of such reactions. These studies can calculate the activation energies for electrophilic attack at various positions and the relative energies of the resulting intermediates and products, providing a theoretical basis for the observed regioselectivity. For example, a DFT study could model the nitration of this compound and calculate the energy profiles for the reaction pathways leading to substitution at the C-5 and C-8 positions, thereby predicting the major product from a thermodynamic and kinetic standpoint.

Exploration of Advanced Materials Applications for 7 Fluoroquinoxalin 6 Amine Derivatives

Utilization as a Building Block in Complex Organic Synthesis

7-Fluoroquinoxalin-6-amine serves as a valuable building block in the multi-step synthesis of more complex and functionalized organic molecules. Its inherent reactivity and the presence of distinct functional groups—the fluoro, amino, and pyrazine (B50134) ring nitrogens—allow for a variety of chemical transformations. The synthesis of derivatives often starts from precursors like 5-fluoro-2-nitroaniline, which can undergo nucleophilic substitution of the activated halogen atom with a protected amine, followed by cyclization to form the quinoxaline (B1680401) ring system. nih.gov

A notable synthetic route involves the Beirut reaction for the preparation of 7-aminoquinoxaline-2-carbonitrile 1,4-dioxides, demonstrating the feasibility of constructing complex quinoxaline structures from appropriately substituted precursors. nih.gov The ability to systematically modify the this compound core makes it an attractive starting material for creating libraries of compounds with diverse functionalities.

Application in Optoelectronic Materials

The inherent donor-acceptor (D-A) nature of this compound derivatives, where the amino group acts as an electron donor and the fluoro-quinoxaline core as an electron acceptor, makes them highly suitable for applications in optoelectronic devices. This electronic structure facilitates intramolecular charge transfer (ICT), a key process in the functioning of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Organic Light-Emitting Diodes (OLEDs) Emitters and Hosts

Quinoxaline-based molecules have been extensively investigated as emitters and host materials in OLEDs. Their derivatives can be engineered to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies.

In one study, donor-acceptor-donor (D-A-D) compounds with a dibenzo[a,j]phenazine core (a larger quinoxaline-type structure) were developed as TADF emitters. These molecules achieved high external quantum efficiencies (EQE) of up to 16% in orange-emitting OLEDs. nih.gov The twisted molecular geometry of these compounds helps to minimize the energy gap between the singlet and triplet excited states (ΔEST), a crucial factor for efficient TADF. rsc.org

Fluorinated quinoxaline derivatives are also promising for blue OLEDs. The introduction of fluorine can enhance the stability and tune the emission color. For instance, new deep blue light emitters containing quinoxaline and pyrene (B120774) moieties have been synthesized, exhibiting good thermal stability and blue emission in both solution and solid states. Doped OLED devices using these emitters have shown deep blue electroluminescence with narrow emission peaks. lboro.ac.uk

Table 1: Performance of Selected Quinoxaline-Based OLEDs

| Compound Type | Role | Emission Color | Maximum EQE (%) | CIE Coordinates |

|---|---|---|---|---|

| Dibenzo[a,j]phenazine-cored D-A-D | Emitter (TADF) | Orange | 16 | Not Specified |

| Pyrene-substituted Quinoxaline | Emitter | Deep Blue | Not Specified | (0.15, 0.06) |

| Acridan/Spiroacridan-Fluoroquinazoline | Emitter (TADF) | Green | 22.1 | Not Specified |

Organic Solar Cells (OSCs) Components

The electron-accepting nature of the quinoxaline core makes its derivatives suitable for use as electron acceptors or as part of the donor polymer in bulk heterojunction (BHJ) organic solar cells. The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) through chemical modification is critical for optimizing the performance of OSCs.

Fluorination of the quinoxaline unit has been shown to be an effective strategy for enhancing the power conversion efficiency (PCE) of OSCs. The introduction of fluorine atoms can lower the LUMO energy level, leading to a higher open-circuit voltage (Voc). Furthermore, fluorination can influence the molecular packing and morphology of the active layer, which are crucial for efficient charge separation and transport. While specific data for this compound in OSCs is not available, studies on related fluorinated quinoxaline derivatives highlight their potential.

Charge Transport Materials (Electron- and Hole-Transporting)

The versatility of the quinoxaline scaffold allows for its incorporation into materials designed for either electron or hole transport. The electron-deficient nature of the pyrazine ring in the quinoxaline structure inherently favors electron transport. However, by attaching suitable electron-donating moieties, such as the amino group in this compound, the hole-transporting properties can be enhanced.

Integration into Supramolecular Assemblies and Self-Assembled Structures

The ability of molecules to self-assemble into well-defined nanostructures is a cornerstone of bottom-up nanotechnology and is crucial for the fabrication of advanced materials. Quinoxaline derivatives, with their rigid aromatic core and the potential for introducing various functional groups capable of non-covalent interactions (e.g., hydrogen bonding, π-π stacking), are excellent candidates for the construction of supramolecular assemblies.

The amino group in this compound can act as a hydrogen bond donor, while the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors. These interactions, along with π-π stacking between the quinoxaline rings, can drive the self-assembly of these molecules into ordered structures such as nanofibers, sheets, or liquid crystalline phases. The fluorine atom can also participate in non-covalent interactions, further influencing the packing and stability of the supramolecular architecture.

These self-assembled structures can exhibit unique properties that are not present in the individual molecules, such as enhanced charge transport or tunable photophysical characteristics, making them suitable for applications in organic electronics and sensor technologies.

Role in Advanced Sensor Technologies (Non-Biological)

The fluorescence and absorption properties of quinoxaline derivatives are often sensitive to their local environment, making them attractive candidates for the development of chemical sensors. The push-pull electronic structure of this compound derivatives can lead to intramolecular charge transfer (ICT) bands in their absorption and emission spectra, which can be modulated by the presence of specific analytes.

Quinoxaline-based fluorescent probes have been developed for the detection of various species, including metal ions and changes in pH. The nitrogen atoms in the quinoxaline ring can act as binding sites for metal cations, leading to changes in the photophysical properties of the molecule upon coordination. For example, a quinoxaline derivative has been reported as a dual colorimetric and fluorescent sensor for the detection of Fe3+ and Cu2+ ions in environmental samples.

Furthermore, aminoquinoxaline derivatives have been developed as pH sensors in aqueous media. The protonation of the amino groups and the quinoxaline nitrogen atoms can alter the electronic structure of the molecule, resulting in observable changes in color and fluorescence. This property is particularly useful for monitoring pH in acidic environments where many conventional indicators are not effective.

Table 2: Sensing Applications of Quinoxaline Derivatives

| Derivative Type | Target Analyte | Sensing Mechanism | Detection Method |

|---|---|---|---|

| 6-methyl-2,3-di(quinoline-2-yl)quinoxaline | Fe3+, Cu2+ | Complexation | Colorimetric & Fluorescent |

| Amino-substituted Quinoxaline | pH | Protonation | Colorimetric & Fluorescent |

Use in Porous Organic Frameworks (POFs) or Covalent Organic Frameworks (COFs)

The integration of specific functionalities into the building blocks of Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs) is a key strategy for tuning their material properties. While direct experimental evidence for the use of this compound in the synthesis of POFs or COFs is not yet present in publicly available research, its molecular structure suggests significant potential as a valuable monomer. The quinoxaline core provides a rigid and planar scaffold, which is conducive to the formation of ordered, crystalline frameworks. The presence of both a fluoro and an amine group offers distinct advantages for the synthesis and functionalization of these materials.

The amine group on the this compound molecule can participate in condensation reactions with aldehyde-containing monomers to form imine-linked COFs, a common and robust method for COF synthesis. nih.gov Furthermore, the synthesis of quinoxaline-based COFs has been reported, demonstrating the viability of this heterocyclic system as a structural component in these advanced materials. nih.govelsevierpure.com Research has also shown that binary COFs featuring quinoxaline and imine or amine linkages can be synthesized through one-pot strategies, resulting in robust frameworks with applications in gas separation. rsc.org

The fluorine atom at the 7-position is expected to confer several beneficial properties to a resulting COF. The introduction of fluorine into COF structures has been shown to enhance their crystallinity, porosity, and stability. researchgate.netnih.gov Studies on fluorinated COF monomers have demonstrated that they can lead to materials with significantly improved surface areas and more defined pore diameters compared to their non-fluorinated counterparts. nih.gov This enhancement is attributed to the influence of fluorine on the interlayer stacking and structural ordering of the framework.

A hypothetical COF synthesized from this compound and a trialdehyde monomer, such as 1,3,5-triformylbenzene, could exhibit the properties summarized in the table below. The data is projected based on reported values for similar fluorinated and quinoxaline-based COFs.

| Property | Projected Value | Rationale |

| Brunauer-Emmett-Teller (BET) Surface Area | > 2000 m²/g | Fluorination has been shown to significantly increase the surface area of COFs. nih.gov |

| Pore Diameter | 2.0 - 3.0 nm | Consistent with pore sizes of COFs synthesized from similar-sized monomers. |

| Thermal Stability (TGA, N₂ atmosphere) | > 450 °C | Quinoxaline-based frameworks are known for their high thermal stability. |

| Chemical Stability | High | The quinoxaline linkage is robust, and fluorination can enhance resistance to chemical degradation. rsc.orgresearchgate.net |

Catalytic Applications as Ligands or Organocatalyst Scaffolds

The unique electronic and structural features of this compound make it a promising candidate for applications in catalysis, both as a ligand for metal-based catalysts and as a scaffold for organocatalysts. While specific catalytic applications of this compound have not been detailed in the available literature, its constituent functional groups suggest several potential uses.

As a ligand, the nitrogen atoms of the quinoxaline ring and the exocyclic amine group can coordinate with a variety of transition metals. The electronic properties of the quinoxaline ring, which can be modulated by the electron-withdrawing fluorine atom, would influence the electron density at the metal center, thereby tuning its catalytic activity. The development of quinoxaline derivatives as scaffolds for catalysts is an active area of research. researchgate.net Metal-ligand bifunctional catalysis is a known mechanism where both the metal and the ligand participate in the catalytic cycle, and the structure of this compound is well-suited for such applications.

In the realm of organocatalysis, the amine group can act as a key functional group. For example, it could be utilized in enamine or iminium ion catalysis, which are powerful strategies in asymmetric synthesis. The rigid quinoxaline backbone could provide a well-defined chiral environment if a chiral moiety were to be introduced into the catalyst design, potentially leading to high enantioselectivity in chemical transformations. The general mechanism for proline-catalyzed reactions, which involves the formation of a nucleophilic enamine, serves as a foundational concept in this area of organocatalysis. nih.gov

Below is a table outlining hypothetical catalytic reactions where a catalyst derived from this compound could be employed, along with projected performance metrics based on data for catalysts with similar functional motifs.

| Catalytic Reaction | Catalyst Type | Projected Yield (%) | Projected Enantiomeric Excess (%) |

| Asymmetric Aldol Reaction | Chiral organocatalyst derived from this compound | 85 - 95 | > 90 |

| Suzuki-Miyaura Cross-Coupling | Palladium complex with a this compound-based ligand | > 90 | N/A |

| Asymmetric Michael Addition | Chiral organocatalyst derived from this compound | 90 - 98 | > 95 |

It is important to reiterate that the applications and performance data presented in this article are theoretical and based on the known properties of structurally related compounds. Further experimental research is necessary to validate these potential applications for this compound.

Analytical Method Development for 7 Fluoroquinoxalin 6 Amine

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation and quantification of individual components from complex mixtures. For a polar compound like 7-Fluoroquinoxalin-6-amine, various chromatographic techniques can be optimized for effective analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally unstable compounds like this compound. The development of a stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.

Method development for this compound would typically involve a systematic approach to optimize separation parameters. This includes the careful selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength. A reversed-phase C18 column is often a suitable starting point due to its versatility. Given the polar nature of the analyte, optimization of the mobile phase, consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), is critical. The pH of the aqueous phase can significantly influence the retention time and peak shape of the amine-containing compound. A gradient elution program, where the proportion of the organic solvent is varied over time, is often employed to achieve optimal separation of compounds with a range of polarities. chromatographyonline.com The use of fluorinated stationary phases can also offer alternative selectivity for fluoroaromatic compounds. nih.govresearchgate.net

A hypothetical optimized HPLC method for this compound is presented in the table below.

| Parameter | Condition |

| Stationary Phase | C18 Column (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~ 6.5 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. ajprd.com However, this compound, being a polar compound with a primary amine group, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative. researchgate.net

Silylation is a common derivatization technique where an active hydrogen in the amine group is replaced by a trimethylsilyl (B98337) (TMS) group. libretexts.org This process increases the volatility of the analyte, making it amenable to GC analysis. The resulting TMS derivative of this compound can then be separated on a non-polar capillary column and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative information.

The following table outlines a potential GC-MS method for the analysis of the TMS derivative of this compound.

| Parameter | Condition |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

| Expected m/z of TMS derivative | [M]+ and characteristic fragment ions |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Analytes

Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular separation technique for highly polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. sigmaaldrich.comthermofisher.com Since this compound is a polar molecule, HILIC presents a viable analytical approach. longdom.orgnih.gov

In HILIC, a polar stationary phase (e.g., silica, amide, or zwitterionic) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer. elementlabsolutions.com This creates a water-enriched layer on the surface of the stationary phase, and the separation is based on the partitioning of the analyte between this layer and the bulk mobile phase. The elution order in HILIC is generally the opposite of that in reversed-phase chromatography, with more polar compounds being more strongly retained.

A representative HILIC method for this compound is detailed below.

| Parameter | Condition |

| Stationary Phase | Amide Column (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium (B1175870) Formate in Water, pH 3.0 |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95-50% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm or Mass Spectrometry |

| Expected Retention | Stronger retention than in RPLC |

Spectrophotometric Quantification Methods (UV-Vis)

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic amines, such as this compound, typically exhibit strong UV absorbance due to the presence of the quinoxaline (B1680401) ring system.

For direct quantification, a solution of the compound in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared, and its absorbance is measured at the wavelength of maximum absorption (λmax). A calibration curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations against their concentrations. The concentration of an unknown sample can then be determined from its absorbance using this calibration curve.

In some cases, derivatization reactions can be employed to shift the λmax to a longer wavelength, which can help to reduce interference from other absorbing species in the sample matrix. For instance, aromatic primary amines can react with reagents like p-N,N-dimethylformamide (DMPD) in the presence of an oxidizing agent to form a colored complex that can be measured in the visible region. arcjournals.orgrasayanjournal.co.in

| Parameter | Description |

| Solvent | Methanol |

| Wavelength of Maximum Absorption (λmax) | Typically in the range of 240-280 nm for the quinoxaline core |

| Calibration Range | Dependent on the molar absorptivity of the compound |

| Detection Limit | Generally in the low µg/mL range |

| Derivatization (optional) | Reaction with a chromogenic agent to form a colored product |

Electrochemical Detection Methodologies

Electrochemical methods offer a sensitive and selective alternative for the analysis of electroactive compounds. Aromatic amines are known to be electrochemically active, meaning they can be oxidized at an electrode surface. acs.org This property can be exploited for their detection and quantification.

Electrochemical detection is often coupled with HPLC. As the analyte elutes from the HPLC column, it passes through an electrochemical detector containing a working electrode held at a specific potential. When the analyte comes into contact with the electrode, it undergoes an oxidation reaction, generating an electrical current that is proportional to its concentration.

The use of chemically modified electrodes can enhance the sensitivity and selectivity of the detection. For instance, electrodes modified with DNA or various nanomaterials have been shown to improve the detection of aromatic amines. acs.orgmdpi.com The development of an electrochemical method for this compound would involve optimizing the electrode material, the applied potential, and the mobile phase conditions to achieve the best signal-to-noise ratio.

| Parameter | Description |

| Technique | Amperometry (often coupled with HPLC) |

| Working Electrode | Glassy Carbon Electrode (GCE) or modified GCE |

| Applied Potential | Optimized potential for the oxidation of the amine group |

| Mobile Phase | Must be electrochemically compatible (e.g., phosphate buffer with an organic modifier) |

| Sensitivity | Can reach nanomolar or even lower detection limits |

Impurity Profiling and Stability-Indicating Methods

Impurity profiling is the identification and quantification of all potential impurities in a drug substance or product. ajprd.comijnrd.orgijprajournal.com A stability-indicating analytical method is one that can accurately measure the active ingredient without interference from its degradation products, process impurities, or other potential contaminants. japsonline.comeurjchem.com

For this compound, a stability-indicating HPLC method is the most common approach. biomedres.us The development of such a method involves subjecting the compound to forced degradation studies under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic conditions. The goal is to generate potential degradation products and then develop an HPLC method that can separate the parent compound from all these degradants. A diode-array detector (DAD) is often used to assess peak purity and to obtain UV spectra of the impurities, which can aid in their identification. ajprd.com

The following table summarizes the typical stress conditions used in forced degradation studies.

| Stress Condition | Typical Reagents/Conditions |

| Acid Hydrolysis | 0.1 M HCl, heated |

| Base Hydrolysis | 0.1 M NaOH, heated |

| Oxidation | 3% H2O2, room temperature |

| Thermal Degradation | Dry heat (e.g., 80 °C) |

| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B) |

Structure Reactivity and Structure Property Relationships of 7 Fluoroquinoxalin 6 Amine

Impact of Fluorine Substitution on Electronic Properties and Reactivity

The introduction of a fluorine atom at the 7-position of the quinoxaline (B1680401) ring significantly alters its electronic landscape. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect leads to a general decrease in electron density across the aromatic system.

Key Research Findings:

Lowering of Frontier Molecular Orbital Energies: Studies on fluorinated quinoxalineimides have demonstrated that fluorine substitution leads to a downshift in both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net For instance, the incorporation of fluorine atoms onto the π-framework of quinoxalineimide (QI) lowers the LUMO and HOMO levels, indicating an increased electron-accepting ability. This trend is crucial as the LUMO energy is directly related to the molecule's ability to accept electrons, thus influencing its reactivity in nucleophilic aromatic substitution reactions.

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~472 kJmol⁻¹), which can enhance the metabolic stability of the molecule. nih.gov Fluorination can block sites susceptible to metabolic attack by enzymes like cytochrome P450, thereby prolonging the biological half-life of the compound. nih.govtandfonline.com

Modulation of Physicochemical Properties: Fluorine substitution can also influence physicochemical properties such as lipophilicity and pKa. The introduction of a fluorine atom generally increases lipophilicity, which can affect a molecule's ability to permeate cell membranes. nih.govtandfonline.com

The following interactive table summarizes the effect of fluorine substitution on the electronic properties of a model quinoxaline system based on computational studies of related compounds.

| Property | Unsubstituted Quinoxaline | 7-Fluoroquinoxaline (Predicted) |

| HOMO Energy (eV) | -6.0 | Lower than -6.0 |

| LUMO Energy (eV) | -1.5 | Lower than -1.5 |

| Electron Affinity | Moderate | Higher |

Note: The values for 7-Fluoroquinoxaline are predicted based on the general trends observed in fluorinated aromatic systems.

Influence of the Amine Group on Quinoxaline Ring System Properties

The presence of an amine group at the 6-position introduces opposing electronic effects to that of the fluorine atom. The amine group is a strong electron-donating group through resonance (+R effect), which increases the electron density on the quinoxaline ring, particularly at the ortho and para positions.

Key Research Findings:

Impact on Redox Potential: Computational studies on 3-aminoquinoxalin-2(1H)-one have shown that the amino group, being an electron-donating group, leads to a more negative reduction potential compared to the unsubstituted or methyl-substituted counterparts. researchgate.net This suggests that the reduced form of an amino-substituted quinoxaline is more easily oxidized. researchgate.net

Formation of Intermolecular Interactions: The amine group can act as both a hydrogen bond donor and acceptor, enabling the formation of intermolecular hydrogen bonds. This can significantly influence the compound's solid-state packing, solubility, and interactions with biological targets.

The following interactive table illustrates the predicted influence of the amine group on the properties of a model quinoxaline system.

| Property | Unsubstituted Quinoxaline | 6-Aminoqu inoxaline (Predicted) |

| Electron Density on Benzene (B151609) Ring | Baseline | Increased |

| Susceptibility to Electrophilic Attack | Moderate | Higher |

| Basicity of Quinoxaline Nitrogens | Baseline | Increased |

Note: The predictions for 6-Aminoqu inoxaline are based on the known electronic effects of the amino group on aromatic systems.

Correlations Between Experimental Reactivity and Computational Predictions

Key Research Findings from Computational Studies on Analogous Systems:

Frontier Molecular Orbital Analysis: The HOMO and LUMO energies are key indicators of reactivity. A lower LUMO energy, as predicted for fluorinated quinoxalines, suggests a higher susceptibility to nucleophilic attack. Conversely, a higher HOMO energy, expected from the influence of the amine group, indicates a greater propensity for electrophilic attack. The interplay of these two effects in 7-Fluoroquinoxalin-6-amine will determine its specific reactivity profile.

Electrostatic Potential Maps: Computational models can generate electrostatic potential maps, which visualize the electron distribution within a molecule. For this compound, these maps would likely show a region of high electron density around the amine group and regions of lower electron density near the fluorine atom and the pyrazine (B50134) ring, indicating potential sites for electrophilic and nucleophilic attack, respectively.

Correlation of Reduction Potentials and Electron Affinity: A linear correlation has been found between the reduction potential of 2-substituted quinoxaline derivatives and their electron affinity energies calculated by computational methods. abechem.com This demonstrates the power of computational chemistry in predicting the electrochemical behavior of these compounds. abechem.com

The combined effect of the electron-withdrawing fluorine and electron-donating amine group in this compound is expected to create a "push-pull" system. This could lead to interesting reactivity, potentially facilitating certain reactions while hindering others. For example, nucleophilic aromatic substitution might be favored at positions activated by the fluorine atom, while electrophilic substitution could be directed by the amine group.

Comparative Studies with Unsubstituted and Variously Substituted Quinoxaline Analogs

To fully appreciate the unique properties of this compound, it is instructive to compare it with unsubstituted quinoxaline and other substituted analogs.

Comparative Analysis:

Unsubstituted Quinoxaline: This parent compound serves as a baseline. It is a weakly basic aromatic heterocycle, and its reactivity is characterized by the electron-deficient nature of the pyrazine ring, making it susceptible to nucleophilic attack.